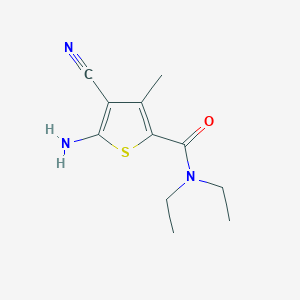

![molecular formula C11H12N2O3S B2597985 2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid CAS No. 446830-23-5](/img/structure/B2597985.png)

2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

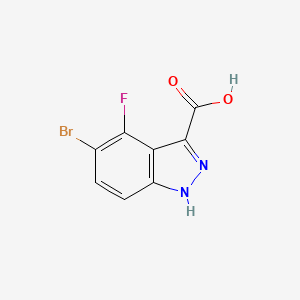

“2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid” is a chemical compound with the molecular formula C11H12N2O3S . It has a molecular weight of 252.29 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and can lead to a variety of derivatives . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis

The compound is expected to be stored at room temperature .Scientific Research Applications

Quantum Chemical Studies

Quantum chemical studies have highlighted the reactivity and electronic structure of substituted thieno[2,3-d]pyrimidin-4-ones, including derivatives similar to 2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid. These studies provide insights into the mechanism of ipso-substitution of the methyl group by nitro group, considering the effects of solvents, substituents, and prototropic tautomerism. Such analyses are crucial for understanding the chemical behavior of these compounds under various conditions (Mamarahmonov et al., 2014).

Cyclization and Condensation Reactions

Research into the cyclization and condensation reactions involving thieno[2,3-d]pyrimidin-4-ones has led to the synthesis of novel compounds with potential biological activities. For example, cyclization of 2-hydrazino derivatives has been explored for creating new C-nucleosides, showcasing the versatility of these thienopyrimidines in synthesizing complex heterocyclic compounds (Hamed et al., 2001).

Structural Analysis

X-ray diffraction studies have been conducted to determine the crystal and molecular structure of solvates derived from thieno[2,3-d]pyrimidine compounds. These studies provide detailed insights into the molecular geometry and intermolecular interactions, which are essential for understanding the physicochemical properties of these compounds and their derivatives (Aleksanyan et al., 1997).

Synthesis of Heterocyclic Compounds

The thieno[2,3-d]pyrimidin-4-one framework has been utilized in the synthesis of various heterocyclic compounds, demonstrating its utility in creating pharmacologically relevant molecules. This includes the development of compounds with potential antioxidant and antimicrobial properties, highlighting the broad applicability of thienopyrimidine derivatives in medicinal chemistry (Saundane et al., 2012).

Future Directions

Properties

IUPAC Name |

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-5-7(3)17-9-8(5)10(14)13(4-12-9)6(2)11(15)16/h4,6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBFVYNMCHQZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)

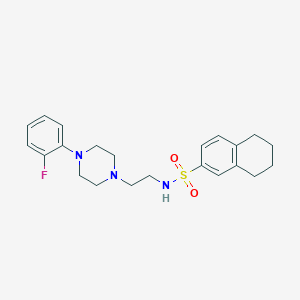

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)

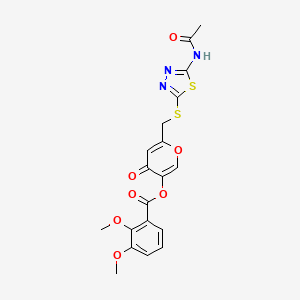

![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)

![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)

![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)